molecular formula C18H14N2OS B2620430 N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 868674-33-3

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No. B2620430
CAS RN: 868674-33-3
M. Wt: 306.38
InChI Key: UYOVMJTWMNSKLR-HNENSFHCSA-N
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Description

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as CPTH6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Atom Transfer Radical Polymerization (ATRP) Initiator

The compound has been investigated as an alkyne-functional initiator in ATRP, a versatile polymerization technique. Specifically, it is used in the polymerization of styrene. Researchers have studied its kinetics, molecular weight evolution, and side reactions. Notably, terminal alkynes in this context can undergo oxidative alkyne–alkyne coupling, leading to polymers with bimodal molecular weight distributions. This side reaction affects the orthogonality of ATRP/copper-catalyzed azide–alkyne cycloaddition procedures and control of ATRP .

Synthesis of 3-Ethynyl-1-Methylene-1,2-Dihydronaphthalenes

The compound has been employed in a copper-promoted palladium-catalyzed intermolecular alkynylative [5 + 1] carboannulation reaction. This method allows for the synthesis of 3-ethynyl-1-methylene-1,2-dihydronaphthalenes via C–H functionalization. The transformation provides a useful route to these compounds .

Palladium-Catalyzed [4 + 1] Cyclization

Researchers have explored the palladium-catalyzed [4 + 1] imidoylative cycloaddition of prop-2-yn-1-ones. This reaction leads to the formation of 2-amino-4-cyanofurans with high efficiency. The mechanism of this transformation is believed to be concerted .

properties

IUPAC Name

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-2-11-20-15-10-9-12-5-3-4-6-14(12)16(15)22-18(20)19-17(21)13-7-8-13/h1,3-6,9-10,13H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOVMJTWMNSKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide

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